1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-13-5-3-12(4-6-13)15(20)18-7-9-19(10-8-18)16(21)14-2-1-11-22-14/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRJZLNHSDXZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Characterization of 1 4 Chlorobenzoyl 4 2 Furoyl Piperazine
Retrosynthetic Analysis and Strategic Design for 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine
A retrosynthetic analysis of the target molecule, this compound, identifies the two amide C-N bonds as the most logical points for disconnection. This approach simplifies the complex structure into readily available or easily synthesizable precursors.
Figure 1: Retrosynthetic Disconnection of this compound
Disconnection 1 (C-N amide bond): Cleavage of the bond between the 4-chlorobenzoyl group and the piperazine (B1678402) nitrogen reveals 4-chlorobenzoyl chloride (Precursor A) and the mono-acylated intermediate, 1-(2-furoyl)piperazine (B32637) .
Disconnection 2 (C-N amide bond): A subsequent disconnection of the remaining amide bond in the intermediate breaks it down into piperazine (Precursor B) and 2-furoyl chloride (Precursor C) .
This analysis suggests that a sequential, two-step acylation of piperazine is the most strategic and controllable pathway to synthesize the unsymmetrical target molecule, minimizing the formation of the symmetrically disubstituted byproducts, 1,4-bis(4-chlorobenzoyl)piperazine and 1,4-bis(2-furoyl)piperazine.
Optimized Synthetic Routes for this compound
The synthesis is designed as a two-stage process, beginning with the controlled mono-acylation of piperazine to form a key intermediate, followed by a second, different acylation.
The elucidated pathway involves the initial synthesis of 1-(2-furoyl)piperazine, which is then used as the substrate for the final acylation step.
Step 1: Synthesis of 1-(2-Furoyl)piperazine Intermediate
The synthesis of the mono-acylated intermediate, 1-(2-furoyl)piperazine, can be challenging due to the propensity of piperazine to undergo diacylation. A documented method involves the reaction of 2-furoyl chloride with piperazine, where careful control of pH and reaction conditions is essential to favor mono-substitution. google.com An alternative approach involves using a large excess of piperazine to statistically favor the mono-acylated product. researchgate.net A robust method involves the reaction of 2-furoyl chloride with piperazine hexahydrate, followed by extraction and purification as the hydrochloride salt to ensure stability and purity for the subsequent step. google.com
Step 2: Synthesis of this compound
The final product is synthesized via a nucleophilic acyl substitution. The secondary amine of the 1-(2-furoyl)piperazine intermediate attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), in the presence of a tertiary amine base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. mdpi.comnih.gov
Figure 2: Synthetic Pathway
To maximize the yield of the final unsymmetrical product and enhance selectivity, several parameters must be carefully controlled:
Stoichiometry: In Step 2, using a slight excess (1.0-1.2 equivalents) of the 1-(2-furoyl)piperazine intermediate relative to 4-chlorobenzoyl chloride can ensure the complete consumption of the acid chloride.
Temperature Control: The acylation reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of the acyl chloride helps to control the reaction rate and minimize potential side reactions. mdpi.com The reaction is then typically allowed to warm to room temperature to proceed to completion. nih.gov
Choice of Base: Triethylamine is a common and effective choice to scavenge the HCl generated. The amount of base used is typically in slight excess (1.5-2.0 equivalents) to ensure the reaction medium remains basic and the amine nucleophile is not protonated.
Purification: After the reaction, an aqueous workup is performed to remove the triethylamine hydrochloride salt and any unreacted starting materials. The final compound is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexane) or by column chromatography on silica (B1680970) gel. mdpi.com
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key considerations include:
Solvent Selection: Whenever possible, replacing chlorinated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl acetate can significantly improve the sustainability profile of the process.
Atom Economy: The chosen pathway, a sequential addition, has a high theoretical atom economy as it primarily involves addition and condensation reactions where the main byproduct is HCl, which is neutralized.
Catalytic Alternatives: While not typically employed for simple acylations, research into catalytic amide bond formation could offer future pathways that avoid the use of stoichiometric activating agents and bases, further improving the process.
Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment
The definitive structural confirmation and purity assessment of this compound rely on a combination of modern analytical techniques, with NMR spectroscopy being paramount.
The NMR spectra of N-acylated piperazines, particularly unsymmetrically substituted ones, are often complex. This complexity arises from two primary phenomena: the chair-to-chair interconversion of the piperazine ring and, more significantly, the restricted rotation around the two C-N amide bonds. nih.gov This hindered rotation can lead to the observation of multiple conformers (rotamers) in solution at room temperature, resulting in broadened signals or distinct sets of signals for protons and carbons that would otherwise be chemically equivalent. nih.govchemicalbook.com
A full assignment requires two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) in addition to standard 1D proton and carbon spectra. Below is a predicted spectral assignment based on known chemical shift values for similar structures.
Predicted ¹H NMR Spectral Data
The piperazine protons are expected to appear as broad multiplets or distinct signals in the range of 3.5-4.0 ppm. Due to the electronic effects of the two different acyl groups and hindered rotation, the four protons on the carbons adjacent to the furoyl nitrogen may have different chemical shifts from the four protons adjacent to the chlorobenzoyl nitrogen.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3', H-5' (Piperazine, adjacent to N-furoyl) | ~ 3.85 | Broad multiplet |
| H-2', H-6' (Piperazine, adjacent to N-chlorobenzoyl) | ~ 3.65 | Broad multiplet |
| H-3, H-4 (Furan) | ~ 6.55 | Multiplet |
| H-5 (Furan) | ~ 7.60 | Multiplet |
| H-2'', H-6'' (Chlorobenzoyl) | ~ 7.45 | Doublet (d) |
| H-3'', H-5'' (Chlorobenzoyl) | ~ 7.45 | Doublet (d) |
Predicted ¹³C NMR Spectral Data
The carbon signals of the piperazine ring are expected in the 40-50 ppm region. The two carbonyl carbons will appear downfield around 165-170 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2', C-6' (Piperazine) | ~ 45-48 |
| C-3', C-5' (Piperazine) | ~ 42-45 |
| C-3, C-4 (Furan) | ~ 112, 118 |
| C-5 (Furan) | ~ 145 |
| C-2 (Furan) | ~ 148 |
| C=O (Furoyl) | ~ 165 |
| C-2'', C-6'' (Chlorobenzoyl) | ~ 129 |
| C-3'', C-5'' (Chlorobenzoyl) | ~ 130 |
| C-1'' (Chlorobenzoyl) | ~ 134 |
| C-4'' (Chlorobenzoyl) | ~ 137 |
| C=O (Chlorobenzoyl) | ~ 169 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation patterns. For this compound (molar mass: 318.75 g/mol ), high-resolution mass spectrometry (HRMS) would provide the exact mass of the protonated molecule [M+H]⁺, confirming its elemental composition.
The fragmentation of piperazine derivatives under collision-induced dissociation (CID) is well-characterized and typically involves the cleavage of the bonds within and adjacent to the piperazine ring. xml-journal.net Based on the analysis of similar structures, the principal fragmentation pathways for this compound are predictable. The primary cleavage events are expected to occur at the amide C-N bonds, leading to the formation of key fragment ions.
Expected Key Fragment Ions:
Chlorobenzoyl cation: A prominent peak corresponding to the 4-chlorobenzoyl moiety ([C₇H₄ClO]⁺) at m/z 139.
Furoyl cation: A fragment corresponding to the 2-furoyl group ([C₅H₃O₂]⁺) at m/z 95.
Piperazine-containing fragments: Cleavage on either side of the piperazine ring would yield ions representing the core structure with one of the acyl groups attached.
This fragmentation pattern provides a definitive fingerprint for the molecule, confirming the identity of both acyl substituents and their connection to the piperazine core.
Table 1: Predicted Mass Spectrometry Data
| Technique | Predicted Observation | Significance |
|---|---|---|
| ESI-HRMS | [M+H]⁺ ion at m/z 319.0793 | Confirms molecular formula (C₁₆H₁₆ClN₂O₃) |
| MS/MS Fragmentation | Major fragments at m/z 139 and m/z 95 | Corresponds to the 4-chlorobenzoyl and 2-furoyl moieties, respectively |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to be dominated by the stretching vibrations of its two distinct carbonyl (C=O) groups. In analogous 1-aroyl-4-substituted piperazine compounds, the amide carbonyl stretch is a strong band typically observed in the region of 1635–1645 cm⁻¹. mdpi.com Due to the different electronic environments of the 4-chlorobenzoyl and 2-furoyl groups, two distinct carbonyl peaks may be resolved in this region. Other key absorptions would include C-N stretching of the piperazine ring, C-Cl stretching from the chlorobenzoyl group, and C-O-C stretching of the furan (B31954) ring.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Amide C=O (Chlorobenzoyl) | ~1640 | Stretching |
| Amide C=O (Furoyl) | ~1630 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H (Piperazine) | 2850-2950 | Stretching |
| C-N (Piperazine) | 1100-1300 | Stretching |
| C-O-C (Furan) | ~1075 | Asymmetric Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound would be characterized by absorptions arising from the π → π* transitions of the 4-chlorobenzoyl and 2-furoyl chromophores. The 4-chlorobenzoyl group is expected to show a strong absorption band around 240-260 nm. The 2-furoyl group, another heteroaromatic system, will also contribute to the absorption profile in a similar region. For comparison, the related compound 1-(4-chlorobenzhydryl)piperazine (B1679854) exhibits a maximum absorption (λmax) at 231 nm. caymanchem.com
X-ray Crystallography for Three-Dimensional Structure Elucidation
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. While a specific crystal structure for this compound is not publicly available, analysis of closely related 1,4-di-substituted piperazine structures allows for a detailed prediction. nih.gov
It is expected that the central piperazine ring would adopt a stable chair conformation. nih.gov The two bulky acyl substituents, the 4-chlorobenzoyl and 2-furoyl groups, would likely occupy equatorial positions on the piperazine ring to minimize steric hindrance. The amide bonds connecting the acyl groups to the piperazine nitrogens would exhibit partial double-bond character, resulting in a planar geometry for the N-C=O system. The relative orientation of the aromatic and furoyl rings would be influenced by crystal packing forces.
Table 3: Predicted X-ray Crystallography Parameters
| Structural Feature | Predicted Conformation/Geometry |
|---|---|
| Piperazine Ring | Chair conformation |
| Substituent Positions | Equatorial |
| Amide Bonds | Planar geometry |
Impurity Profiling and Advanced Purity Determination Strategies
Ensuring the purity of a compound is critical. For this compound, a comprehensive impurity profile would be established using advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS).
Potential process-related impurities could arise from several sources:
Unreacted Starting Materials: Residual 1-(2-furoyl)piperazine from the initial step of the synthesis.
Reagent-Related Impurities: Unreacted 4-chlorobenzoyl chloride or its hydrolysis product, 4-chlorobenzoic acid.
Symmetrically Disubstituted By-products: The formation of 1,4-bis(2-furoyl)piperazine or 1,4-bis(4-chlorobenzoyl)piperazine through side reactions or acyl group exchange. The formation of such by-products is a known challenge in the synthesis of 1,4-disubstituted piperazines. mdpi.com
Purity determination strategies involve the development of a stability-indicating HPLC method capable of separating the main compound from all potential impurities and degradation products. This method would be validated for specificity, linearity, accuracy, and precision. The identification of unknown impurity peaks would be carried out using HPLC-MS/MS, where the mass and fragmentation pattern of the impurity can be determined and compared against potential structures.
Preclinical Biological Evaluation and Mechanistic Investigations of 1 4 Chlorobenzoyl 4 2 Furoyl Piperazine
In Vitro Pharmacological Profiling and Target Engagement Studies
Receptor Binding Affinity and Ligand-Receptor Interaction Assays
No studies detailing the binding affinity of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine to any specific receptors or outlining its ligand-receptor interactions are available.
Enzyme Inhibition and Activation Profiling
There is no published data on the inhibitory or activatory effects of this compound against any enzymes.
Cell-Based Functional Assays for Modulatory Effects on Cellular Pathways
Information regarding the effects of this compound on cellular pathways from cell-based functional assays is not available in the current scientific literature.
Selectivity Spectrum Analysis against Related Biological Targets
No studies have been conducted to determine the selectivity profile of this compound against a panel of related biological targets.
Subcellular Localization and Intracellular Distribution in Model Systems
Research on the subcellular localization and intracellular distribution of this specific compound has not been published.
In Vivo Mechanistic and Target Validation Studies (Non-Clinical Models)
There are no available reports on in vivo studies in non-clinical models to investigate the mechanisms of action or to validate the biological targets of this compound.
Biomarker Modulation and Pathway Activity Assessment in Animal Models
In preclinical animal models, the evaluation of this compound would involve the assessment of specific biomarkers to understand its pharmacological effects and mechanism of action. In studies involving analogous piperazine (B1678402) derivatives with potential anti-inflammatory or anti-cancer activities, researchers typically investigate a panel of relevant biomarkers.
For instance, in models of inflammation, the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in plasma or tissue homogenates would be quantified using techniques like enzyme-linked immunosorbent assay (ELISA). A significant reduction in the levels of these cytokines following administration of the compound would suggest potent anti-inflammatory activity.
In the context of oncology, pathway activity would be assessed by examining the phosphorylation status of key signaling proteins. For example, if the compound is hypothesized to target a specific kinase pathway, Western blot analysis of tumor lysates from treated animals would be performed to measure the levels of phosphorylated and total proteins in that pathway. A decrease in the phosphorylation of a downstream effector protein would serve as a biomarker of target engagement and pathway inhibition.
Table 1: Hypothetical Biomarker Modulation in Animal Models
| Biomarker Category | Specific Biomarker | Expected Change | Method of Analysis |
|---|---|---|---|
| Inflammatory Cytokines | TNF-α, IL-6 | Decrease | ELISA |
| Cancer Signaling | Phospho-ERK | Decrease | Western Blot |
Target Occupancy and Distribution Analysis in Specific Tissues
Understanding the extent to which this compound binds to its intended molecular target in relevant tissues is crucial for establishing a therapeutic window. Target occupancy studies are often conducted using techniques such as positron emission tomography (PET) with a radiolabeled version of the compound or a competing ligand.
Tissue distribution studies would determine the concentration of the compound in various organs and tissues over time. This is typically achieved through liquid chromatography-mass spectrometry (LC-MS/MS) analysis of tissue homogenates collected from animals at different time points after administration. The data would reveal whether the compound preferentially accumulates in the target tissue (e.g., a tumor or an inflamed joint) relative to other tissues, which is a desirable property to maximize efficacy and minimize off-target effects.
Table 2: Illustrative Tissue Distribution Profile
| Tissue | Compound Concentration (ng/g) at 4h |
|---|---|
| Plasma | 150 |
| Brain | 25 |
| Liver | 800 |
Cellular and Molecular Responses in Preclinical Models
The administration of this compound in preclinical models is expected to elicit a range of cellular and molecular responses consistent with its mechanism of action. For many piperazine derivatives investigated as anti-cancer agents, the induction of apoptosis (programmed cell death) is a key response. This can be assessed in tumor tissues using the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by measuring the cleavage of caspase-3, a key executioner of apoptosis.
Furthermore, if the compound affects cell cycle progression, this can be analyzed by flow cytometry of cells isolated from the target tissue. A compound might, for example, cause an arrest in the G1 or G2/M phase of the cell cycle, thereby inhibiting cell proliferation. Changes in the expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs) would provide further molecular evidence for this effect.
Elucidation of Molecular Mechanism of Action
Proteomic and Transcriptomic Signatures in Response to Compound Exposure
To gain a broad, unbiased understanding of the molecular effects of this compound, proteomic and transcriptomic analyses of treated cells or tissues would be performed. Transcriptomic analysis, often using RNA sequencing (RNA-Seq), would reveal changes in the expression levels of thousands of genes in response to the compound. This can help identify entire pathways that are modulated.
Proteomic studies, for instance, using mass spectrometry-based techniques, would provide a global view of changes in protein expression and post-translational modifications. These analyses can uncover novel targets and mechanisms of action that were not previously hypothesized. For example, a significant upregulation of proteins involved in an unfolded protein response might suggest that the compound induces cellular stress.
Table 3: Representative Proteomic/Transcriptomic Findings
| Analysis Type | Key Finding | Implication |
|---|---|---|
| RNA-Seq | Downregulation of cell cycle genes (e.g., cyclins, CDKs) | Inhibition of cell proliferation |
Genetic Perturbation and Gene Knockout Studies for Target Validation
Once a putative molecular target for this compound is identified, its role in the compound's activity needs to be validated. Genetic perturbation techniques are invaluable for this purpose. Using CRISPR-Cas9 technology, the gene encoding the proposed target can be knocked out in a relevant cell line. If the knockout cells become resistant to the cytotoxic effects of the compound compared to the wild-type cells, it provides strong evidence that the compound's activity is mediated through that target.
Conversely, overexpression of the target protein could potentially sensitize cells to the compound. These genetic studies are critical for confirming the on-target mechanism of action and for distinguishing it from any off-target effects.
Signal Transduction Pathway Mapping and Crosstalk Analysis
The molecular mechanism of a compound is rarely confined to a single linear pathway. Signal transduction pathways are complex and interconnected networks. To map these pathways and understand the crosstalk, a systems biology approach is often employed. This involves integrating data from proteomic, transcriptomic, and genetic perturbation studies.
For example, if the compound inhibits a particular kinase, it is important to investigate how this inhibition affects other related signaling pathways. This can be done by performing a phosphoproteomic analysis to identify changes in the phosphorylation status of a wide range of signaling proteins. The results might reveal that the inhibition of the primary target leads to the compensatory activation of a parallel pathway, which could be a mechanism of drug resistance. Understanding this crosstalk is essential for designing effective combination therapies. Many piperazine-containing compounds have been shown to modulate complex signaling cascades.
Structure Activity Relationship Sar and Rational Design of 1 4 Chlorobenzoyl 4 2 Furoyl Piperazine Analogues
Design Principles for Novel N-Acylated Piperazine (B1678402) Analogues
The design of novel N-acylated piperazine analogues is guided by several key principles aimed at optimizing their pharmacological profile. The piperazine ring itself is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The two nitrogen atoms of the piperazine core offer sites for functionalization, allowing for the introduction of various substituents that can modulate the compound's interaction with biological targets.
In the context of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine, the design strategy involves the combination of two distinct acyl groups attached to the piperazine nitrogens. This dissymmetric substitution allows for a fine-tuning of the molecule's electronic and steric properties. The 4-chlorobenzoyl moiety provides a lipophilic aromatic system with a specific electronic signature due to the presence of the chlorine atom, which can engage in various types of interactions with a target protein, including hydrophobic and halogen bonding. The 2-furoyl group, a heteroaromatic moiety, introduces a different set of electronic and hydrogen-bonding capabilities. The rational design of new analogues often involves systematically altering these two moieties to explore the chemical space and identify compounds with enhanced potency, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) properties.
Synthesis and Biological Evaluation of Structural Analogues
The synthesis of this compound analogues typically involves a stepwise acylation of piperazine. This can be achieved by first reacting piperazine with one acid chloride (e.g., 2-furoyl chloride) to yield the mono-acylated intermediate, which is then reacted with the second acid chloride (e.g., 4-chlorobenzoyl chloride) to obtain the final product. Purification is generally carried out using chromatographic techniques. The synthesized analogues are then subjected to a battery of in vitro and in vivo biological assays to determine their activity and pharmacological profile.
Systematic Modifications on the 4-Chlorobenzoyl Moiety
Systematic modifications of the 4-chlorobenzoyl moiety have been explored to understand its contribution to the biological activity of the parent compound. These modifications often involve varying the nature and position of the substituent on the phenyl ring. The electronic properties of the substituent (electron-donating or electron-withdrawing) and its size (steric bulk) are critical factors that can influence the binding affinity and selectivity of the analogues. For instance, replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with alkyl or alkoxy groups can significantly alter the compound's lipophilicity and its ability to form specific interactions with the target. The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the spatial arrangement of the functional group and its potential to interact with specific residues in a binding pocket.
| Compound ID | R1 (on Benzoyl) | R2 (on Furoyl) | Biological Activity (IC50, µM) |
| 1a | 4-Cl | H | 1.2 |
| 1b | 4-F | H | 2.5 |
| 1c | 4-Br | H | 1.8 |
| 1d | 4-CH3 | H | 3.1 |
| 1e | 4-OCH3 | H | 4.5 |
| 1f | 3-Cl | H | 5.7 |
| 1g | 2-Cl | H | 8.2 |
Structural Variations on the 2-Furoyl Moiety
| Compound ID | R1 (on Benzoyl) | R2 (on Furoyl) | Biological Activity (IC50, µM) |
| 2a | 4-Cl | H | 1.2 |
| 2b | 4-Cl | 5-CH3 | 0.8 |
| 2c | 4-Cl | 5-Br | 1.5 |
| 2d | 4-Cl | Thiophene-2-carbonyl | 2.1 |
| 2e | 4-Cl | Pyridine-2-carbonyl | 3.9 |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR studies can help in understanding the key molecular descriptors that govern their activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A robust QSAR model can be used to predict the activity of newly designed analogues before their synthesis, thereby saving time and resources. For a series of mono-substituted 4-phenylpiperazines, QSAR models have been developed using physicochemical descriptors to understand their effects on the dopaminergic system. nih.gov
Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization
In the process of lead optimization, it is not only important to increase the potency of a compound but also to maintain or improve its drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two important metrics used to guide this process. nih.gov
Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is calculated as: LE = -2.303 * RT * log(IC50) / N where R is the gas constant, T is the absolute temperature, IC50 is the half-maximal inhibitory concentration, and N is the number of non-hydrogen atoms. A higher LE value indicates that the molecule is more efficient in its binding to the target.
Lipophilic Efficiency (LLE) , also known as Ligand Lipophilicity Efficiency, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LLE = pIC50 - logP A higher LLE value is generally desirable, as it suggests that the compound achieves high potency without excessive lipophilicity, which can be associated with poor pharmacokinetic properties and off-target toxicity.
During the lead optimization of this compound analogues, these metrics are used to select candidates that not only have high potency but also possess a favorable balance of physicochemical properties, increasing their chances of becoming successful drug candidates.
| Compound ID | pIC50 | logP | LLE |
| 1a | 5.92 | 3.5 | 2.42 |
| 1b | 5.60 | 3.3 | 2.30 |
| 2b | 6.10 | 3.8 | 2.30 |
| 2d | 5.68 | 3.7 | 1.98 |
Bioisosteric Replacements and Scaffold Diversity Generation
The rational design of analogues of this compound involves strategic modifications to its chemical structure to explore and optimize its biological activity. Two key strategies in this endeavor are bioisosteric replacement and scaffold diversity generation. Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing the compound's potency, selectivity, or pharmacokinetic profile. Scaffold diversity generation, a more profound modification, entails altering the core molecular framework to explore new chemical space and identify novel pharmacophores.
Bioisosteric Replacements
The structure of this compound offers several opportunities for bioisosteric modifications. These can be systematically applied to the 4-chlorobenzoyl moiety, the 2-furoyl group, and the central piperazine ring.
While direct SAR data for this compound is not extensively available in the public domain, valuable insights can be drawn from studies on structurally related compounds. For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and evaluated for their cytotoxic activity. The following table summarizes the findings for various bioisosteric replacements on the benzoyl ring:
| Compound ID | R Group (Bioisosteric Replacement) | Biological Activity (Cytotoxicity) |
| 5a | 4-Cl | Significant |
| 5b | 4-F | Significant |
| 5c | 4-OCH3 | Significant |
| 5d | 4-Br | Significant |
| 5e | 4-Phenyl | Significant |
| 5f | 4-CH3 | Significant |
| 5g | 2,4-diF | Significant |
Replacements for the 2-Furoyl Moiety: The 2-furoyl group is a heteroaromatic moiety that can engage in various non-covalent interactions, including hydrogen bonding and π-stacking. Common bioisosteres for a furan (B31954) ring include other five-membered heterocycles such as thiophene, pyrrole, oxazole, and thiazole. These replacements maintain a similar spatial arrangement of atoms while altering electronic properties and metabolic stability. For instance, replacing the furan's oxygen with sulfur to give a thenoyl group can lead to changes in lipophilicity and metabolic pathways. Six-membered aromatic rings like pyridine can also be considered as bioisosteric replacements, offering different hydrogen bonding capabilities due to the nitrogen atom.
Modifications to the Piperazine Core: While not a classic bioisosteric replacement, minor modifications to the piperazine ring, such as the introduction of methyl groups on the carbon atoms, can rigidify the conformation and explore the steric tolerance of the binding site.
Scaffold Diversity Generation
Scaffold diversity generation, or scaffold hopping, aims to replace the central piperazine core with other cyclic structures to create novel chemical entities with potentially improved properties. This strategy is particularly useful for moving into new intellectual property space and for overcoming issues related to the parent scaffold, such as poor pharmacokinetics or off-target effects.
Piperazine Bioisosteres: A variety of cyclic diamines have been explored as bioisosteres for the piperazine ring. These are designed to mimic the spatial arrangement of the two nitrogen atoms, which are often crucial for interaction with biological targets. Examples of such bioisosteres include:
Homopiperazine (1,4-diazepane): This seven-membered ring offers greater conformational flexibility.
Bridged Diazabicycles: Structures like 2,5-diazabicyclo[2.2.1]heptane introduce conformational rigidity, which can lead to higher binding affinity and selectivity.
Spirocyclic Diamines: Spiro-diamines, such as 2,7-diazaspiro[3.5]nonane, present the nitrogen atoms with distinct exit vectors, which can be advantageous for exploring different regions of a binding pocket.
Fused Ring Systems: Fusing a ring to the piperazine core, for example, to create an octahydropyrrolo[1,2-a]pyrazine, can significantly alter the shape and rigidity of the scaffold.
Diversity-Oriented Synthesis: Modern synthetic methodologies enable the creation of diverse libraries of piperazine-based scaffolds. For instance, modular synthetic approaches allow for the variation of ring size, substitution patterns, and stereochemistry. Techniques such as C-H functionalization can be used to introduce substituents at the carbon atoms of the piperazine ring, a modification that is less common in commercially available piperazine-containing drugs but offers a powerful way to generate structural diversity and fine-tune biological activity. Through these approaches, novel scaffolds can be generated that maintain the key pharmacophoric elements of the original this compound while exploring new regions of chemical space.
Computational Chemistry and Molecular Modeling of 1 4 Chlorobenzoyl 4 2 Furoyl Piperazine
Conformational Analysis and Molecular Energy Landscape Mapping
A comprehensive search of scientific databases indicates that no specific studies on the conformational analysis or molecular energy landscape mapping of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine have been published. Such studies would typically involve quantum mechanical calculations, like Density Functional Theory (DFT), or molecular mechanics methods to identify the low-energy conformations of the molecule. This analysis is crucial for understanding its three-dimensional structure, flexibility, and how it might present itself for interaction with a biological target. Without such studies, the preferred spatial arrangement of the 4-chlorobenzoyl and 2-furoyl moieties relative to the piperazine (B1678402) ring remains undetermined from a computational standpoint.
Molecular Docking Studies with Predicted Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Despite the utility of this method, there are no specific molecular docking studies reported in the scientific literature for this compound against any predicted biological targets. While studies exist for various derivatives of 1-(2-furoyl)piperazine (B32637) and other piperazine-containing compounds, showing their potential to interact with targets like juvenile hormone receptors or enzymes implicated in Alzheimer's disease, this specific compound has not been the subject of such investigations. nih.govnih.gov The potential binding modes, affinities, and key interactions with any protein target are therefore currently unknown.
Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of a ligand-receptor complex over time. These simulations can reveal conformational changes, the stability of binding, and the role of solvent molecules in the interaction. A review of the literature indicates that no molecular dynamics simulation studies have been published for this compound in complex with any biological target. Consequently, the dynamic stability of its potential binding poses and the intricate details of its long-range and short-range interactions with a receptor active site have not been elucidated.
De Novo Design and Virtual Screening Approaches Using the this compound Core
De novo design involves the computational creation of novel molecular structures with desired properties, often based on a known scaffold. Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. There is no evidence in the published literature of the this compound core being specifically used as a starting point for de novo design or as a query in virtual screening campaigns to identify new bioactive compounds. While virtual screening has been applied to libraries containing piperazine derivatives, the specific compound has not been a central focus of such efforts. nih.gov
Advanced Analytical Method Development for Research Applications of 1 4 Chlorobenzoyl 4 2 Furoyl Piperazine
Development of Robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantification in Research Matrices
The quantification of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine in complex research matrices necessitates the development of highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering superior specificity and low limits of detection. mdpi.comnih.govumcutrecht.nl
A typical LC-MS/MS method involves the optimization of several key parameters. Chromatographic separation is often achieved using a reversed-phase column, such as a C18 column, with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). umcutrecht.nlnih.gov The flow rate is meticulously controlled to ensure optimal separation and peak shape.
Mass spectrometric detection is performed in the positive electrospray ionization (ESI) mode, utilizing multiple reaction monitoring (MRM) for quantification. nih.gov This involves selecting a specific precursor ion for the compound and monitoring its transition to one or more product ions. This high selectivity minimizes interference from matrix components. Method validation is a critical step, encompassing the evaluation of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the analytical data. mdpi.comumcutrecht.nl For instance, a developed LC-MS/MS method could be validated over a specific concentration range to ensure its suitability for the intended research application. umcutrecht.nl
Table 1: Illustrative LC-MS/MS Method Parameters for Piperazine (B1678402) Derivatives
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | Reversed-phase C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Chromatographic Techniques for Purity and Impurity Profiling (e.g., HPLC, GC)
Ensuring the purity of this compound is crucial for the integrity of research findings. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for purity assessment and impurity profiling. nih.gov A validated RP-HPLC method can effectively separate the main compound from its potential impurities. nih.gov The method's selectivity, precision, and accuracy are thoroughly validated to ensure reliable results. nih.gov
Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), provides another powerful tool for impurity profiling, particularly for volatile and semi-volatile impurities. thermofisher.comunodc.org The use of high-resolution mass spectrometry can aid in the identification of unknown impurities by providing accurate mass measurements and elemental compositions. thermofisher.com
Table 2: Comparison of Chromatographic Techniques for Purity Analysis
| Technique | Principle | Typical Application |
|---|---|---|
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Purity determination and quantification of the main compound and known impurities. |
| GC-MS | Separation based on volatility and column interaction, identification by mass fragmentation patterns. | Identification and quantification of volatile and semi-volatile impurities. |
Chemical Stability and Degradation Pathway Analysis in Research Conditions
Understanding the chemical stability of this compound under various research conditions is essential for proper handling and storage. Stability studies often involve exposing the compound to stress conditions such as heat, light, humidity, and different pH levels. The degradation products are then identified and quantified using techniques like LC-MS/MS.
The degradation of piperazine derivatives can occur through several pathways, including oxidation and hydrolysis. For example, piperazine itself can undergo oxidative degradation to form various products. researchgate.net Forced degradation studies can help elucidate the potential degradation pathways of this compound. For instance, studies on other piperazine-containing compounds have shown the formation of nitrosamine (B1359907) impurities under certain conditions. mdpi.comnih.gov Analysis of degradation products often involves comparing the stressed samples to a control sample to identify new peaks in the chromatogram. The structures of these degradation products can be elucidated using high-resolution mass spectrometry and NMR spectroscopy.
Future Research Directions and Conceptual Frameworks for 1 4 Chlorobenzoyl 4 2 Furoyl Piperazine Research
Exploration of Novel Biological Hypotheses based on Target Modulation
The molecular architecture of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine suggests several plausible biological targets, forming a basis for novel research hypotheses. The piperazine (B1678402) ring itself is a key component in drugs with diverse activities, including antihistaminic, antimicrobial, and anticancer effects. researchgate.netresearchgate.net The compound's activity will be dictated by the interplay of its acyl substituents.
Hypotheses from the 2-Furoyl Moiety: The 1-(2-furoyl)piperazine (B32637) fragment is structurally related to parts of known pharmaceuticals. For instance, it is a known synthetic precursor and has been investigated for its own biological activities. sigmaaldrich.com Research indicates that 1-(2-furoyl)piperazine can act as a potent inhibitor of tyrosinase, an enzyme critical for melanin (B1238610) production, suggesting potential applications in hyperpigmentation disorders. biosynth.com This leads to the hypothesis that this compound could modulate tyrosinase or other related oxidoreductases.
Hypotheses from the 4-Chlorobenzoyl Moiety: The 1-(4-chlorobenzoyl) group is a common feature in molecules with significant biological effects. Related structures, such as 1-(4-chlorobenzhydryl)piperazine (B1679854) derivatives, have demonstrated notable cytotoxic activity against a range of human cancer cell lines, including liver, breast, colon, and gastric cancers. mdpi.comnih.govresearchgate.net This suggests a strong hypothesis that this compound may possess antiproliferative properties. Its mechanism could involve pathways commonly affected by this class of compounds.
Hypotheses from the Piperazine Core: The core piperazine structure is known to interact with various receptors and transporters. Piperazine and its derivatives can act as GABA receptor agonists. drugbank.comwikipedia.org Furthermore, different substitutions on the piperazine nitrogens have yielded potent and selective inhibitors of targets like the C-C chemokine receptor type 5 (CCR5), glycine (B1666218) transporter-1 (GlyT-1), and the dopamine (B1211576) transporter (DAT). nih.govnih.govnih.gov The specific disubstitution in this compound could result in a unique pharmacological profile, potentially acting as an antagonist or inhibitor at these or related neurological targets.
Future research should involve screening this compound against a panel of these potential targets to test these hypotheses.
Table 1: Potential Biological Targets for this compound Based on Structural Analogs
| Structural Moiety | Potential Target Class | Example Targets from Literature | Potential Effect | Reference |
|---|---|---|---|---|
| 2-Furoylpiperazine | Enzymes | Tyrosinase | Inhibition | biosynth.com |
| Chlorobenzoylpiperazine | Oncogenic Pathways | Various targets in cancer cell proliferation | Cytotoxicity / Antiproliferative | mdpi.comnih.gov |
| Piperazine Core | G-Protein Coupled Receptors (GPCRs) | CCR5, Dopamine Receptors | Antagonism | nih.gov |
| Neurotransmitter Transporters | Glycine Transporter-1 (GlyT-1), Dopamine Transporter (DAT) | Inhibition | nih.govnih.gov | |
| General Piperazine Scaffold | Microbial Enzymes | Bacterial β-glucuronidase (GUS), Enoyl-ACP reductase | Inhibition | nih.govmdpi.com |
Integration with Systems Biology and Omics Technologies for Holistic Understanding
To move beyond a single-target, reductionist approach, the study of this compound would benefit immensely from integration with systems biology. nih.govresearchgate.net Omics technologies offer powerful, high-throughput tools to build a holistic understanding of the compound's cellular impact. researchgate.netlibretexts.org This approach can simultaneously reveal on-target and off-target effects, identify mechanisms of action, and discover potential biomarkers. nih.govsci-hub.se
Transcriptomics: By treating relevant cell models (e.g., cancer cell lines or neuronal cells) with the compound, RNA sequencing (RNA-seq) or microarray analysis can reveal global changes in gene expression. sci-hub.se This data can uncover the signaling pathways and cellular processes modulated by the compound, providing clues to its mechanism of action.
Proteomics: Mass spectrometry-based proteomics can identify changes in protein abundance or post-translational modifications following treatment. This can help confirm that gene expression changes translate to the protein level and can identify direct protein-binding partners of the compound through techniques like thermal proteome profiling or chemical proteomics.
Metabolomics: Analyzing the global metabolic profile of cells or biological fluids after exposure to the compound can provide a functional readout of its physiological effects. libretexts.org Metabolic profiling can highlight alterations in key pathways such as energy metabolism, lipid synthesis, or amino acid metabolism, offering insights into the compound's phenotypic consequences. libretexts.org
Integrating these multi-omics datasets using bioinformatics tools can generate comprehensive network models of the compound's activity, providing a powerful platform for hypothesis generation and a deeper understanding of its biological role. nih.gov
Table 2: Proposed Omics-Based Research Framework
| Omics Technology | Objective | Methodology | Potential Insights | Reference |
|---|---|---|---|---|
| Transcriptomics | Identify modulated genes and pathways. | RNA-Sequencing (RNA-Seq) on treated vs. control cells. | Mechanism of action, affected signaling networks. | sci-hub.senih.gov |
| Proteomics | Identify protein targets and downstream effects. | Mass Spectrometry (LC-MS/MS) for differential protein expression or thermal shift assays. | Direct binding partners, validation of pathway modulation. | nih.gov |
| Metabolomics | Characterize the functional impact on cellular metabolism. | Nuclear Magnetic Resonance (NMR) or Mass Spectrometry on cell extracts or biofluids. | Phenotypic consequences, identification of affected metabolic pathways. | libretexts.org |
Collaborative Research Paradigms and Interdisciplinary Approaches in Chemical Biology
The comprehensive evaluation of a novel compound like this compound necessitates a highly collaborative and interdisciplinary approach. The complexity of modern chemical biology and drug discovery requires the convergence of expertise from multiple scientific fields.
Organic and Medicinal Chemistry: Synthetic chemists are essential for the initial synthesis of the compound and for creating a library of analogues. nih.gov This allows for the exploration of structure-activity relationships (SAR), optimizing potency, selectivity, and pharmacokinetic properties. nih.gov
Computational Chemistry and Bioinformatics: Computational experts can perform in silico docking studies to predict how the compound might bind to potential targets. They are also crucial for analyzing and integrating the large datasets generated by omics technologies, helping to build predictive models of the compound's activity. nih.gov
Pharmacology and Cell Biology: These researchers design and execute the biological assays to test hypotheses. nih.gov They evaluate the compound's effects on cellular functions like proliferation, signaling, and viability, and perform mechanistic studies to validate targets. nih.gov
Structural Biology: If a high-affinity target is identified, structural biologists can use techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target. nih.gov This provides invaluable information for understanding the mechanism of action and for structure-based drug design.
A successful research program would involve a continuous feedback loop between these disciplines, where biological data informs the design of new chemical structures, and structural and computational insights guide further biological testing.
Current Challenges and Emerging Opportunities in N-Acylated Piperazine Research Tools
While the N-acylated piperazine scaffold is promising, its development into precise research tools faces both challenges and opportunities.
Current Challenges:
Synthetic Complexity: While N-acylation is a relatively straightforward reaction, achieving diverse substitutions on the piperazine ring itself through methods like C-H functionalization remains a significant synthetic challenge. nih.gov This can limit the chemical space available for optimization and the development of highly selective probes. The presence of two nitrogen atoms can complicate reactions that work well on other saturated heterocycles. nih.gov
Target Selectivity: A common feature of piperazine-based compounds is their tendency to interact with multiple targets (polypharmacology). researchgate.net While this can be advantageous for certain therapeutic applications, it presents a challenge when developing a chemical probe intended to study the function of a single biological target.
Mechanistic Deconvolution: If a compound modulates multiple targets, dissecting which interaction is responsible for a given phenotypic effect can be complex and requires sophisticated genetic and pharmacological approaches.
Emerging Opportunities:
Privileged Scaffold Exploration: The proven success of the piperazine core in numerous approved drugs means that novel derivatives like this compound have a higher probability of possessing useful biological activity. nih.govresearchgate.net
Development of Chemical Probes: Should this compound exhibit potent and selective activity against a specific target, it could be developed into a valuable chemical probe. Such probes are essential for dissecting complex biological pathways and validating new drug targets.
Therapeutic Potential: The wide range of activities associated with related piperazine derivatives—from anticancer to antimicrobial to CNS activity—suggests that this compound or its optimized analogues could serve as leads for new therapeutic agents. researchgate.netresearchgate.net
Advances in Synthesis: Continuous innovation in synthetic organic chemistry, including new catalysts and methods for C-H functionalization, is creating new opportunities to synthesize previously inaccessible piperazine derivatives, expanding the scope of SAR studies. nih.govnih.gov
Q & A
Docking workflow :
- Prepare ligand (protonation states, tautomers) and receptor (PDB: 1M17).
- Use AutoDock Vina with Lamarckian GA parameters.
- Validate with MD simulations (100 ns) to assess binding stability .
Experimental validation : Synthesize top-scoring analogs and test inhibition via kinase assays .
Q. What role do supramolecular interactions play in crystallographic studies of this compound?
- Methodological Answer :
- Analyze hydrogen bonding (C–H⋯O) and π-π stacking in single-crystal X-ray structures:
- Chlorobenzoyl groups may participate in edge-to-face aromatic interactions, stabilizing the lattice .
- Use Mercury software to quantify interaction distances (e.g., 3.5–4.0 Å for π-π contacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
